Itopride N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-22(2,24)11-12-27-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(25-3)19(13-16)26-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXRVVNIISGQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849552 | |

| Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141996-98-7 | |

| Record name | Itopride N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141996987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITOPRIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78XTV4HJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Itopride N-Oxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Itopride N-Oxide, the primary metabolite of the prokinetic agent Itopride. This document covers its chemical structure, physicochemical properties, and relevant experimental protocols. Additionally, it visualizes the metabolic pathway of Itopride and the signaling cascades of the parent compound, providing a comprehensive resource for researchers in pharmacology and drug development.

Chemical Structure and Identity

This compound is the major product of the in vivo metabolism of Itopride, formed through the action of flavin-containing monooxygenase (FMO) enzymes.[1]

Chemical Name: 2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide[2]

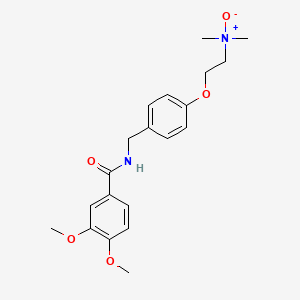

Image of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C20H26N2O5 | [2][3] |

| Molecular Weight | 374.43 g/mol | [3] |

| CAS Number | 141996-98-7 | |

| Melting Point | 162-165°C | |

| Solubility | Slightly soluble in Chloroform. | |

| Predicted pKa | 13.93 ± 0.46 (strongest acidic) | |

| Monoisotopic Mass | 374.184 g/mol |

Metabolism and Signaling Pathways

This compound is the principal metabolite of Itopride, a gastroprokinetic agent that exerts its therapeutic effects through a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition. This compound itself is generally considered to be an inactive metabolite.

Metabolic Pathway of Itopride

The metabolic conversion of Itopride to this compound is a critical aspect of its pharmacokinetics. This biotransformation is primarily mediated by the flavin-containing monooxygenase (FMO) system in the liver.

Signaling Pathways of Itopride

Understanding the signaling pathways of the parent drug, Itopride, is crucial for contextualizing the role of its N-oxide metabolite in pharmacological studies.

Itopride enhances gastrointestinal motility by blocking presynaptic dopamine D2 receptors in the myenteric plexus. This action inhibits the negative feedback loop of dopamine on acetylcholine (ACh) release, leading to increased ACh levels in the synaptic cleft.

In addition to its effects on dopamine receptors, Itopride also acts as an acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine, Itopride further increases the concentration of this neurotransmitter at the neuromuscular junction, promoting smooth muscle contraction and enhancing gastrointestinal motility.

Experimental Protocols

The following sections detail key experimental methodologies relevant to the study of this compound.

Forced Degradation of Itopride to Yield this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability of a drug substance. This compound is a known product of oxidative degradation of Itopride.

Objective: To induce the degradation of Itopride under stress conditions to generate and identify degradation products, including this compound.

Materials:

-

Itopride Hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

Heating apparatus (water bath or oven)

-

HPLC system with UV or PDA detector

-

LC-MS system

Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve Itopride Hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Acid Degradation:

-

To a portion of the stock solution, add an equal volume of 1N HCl.

-

Heat the mixture at 80°C for a specified period (e.g., 2 hours).

-

Cool the solution and neutralize with an appropriate amount of 1N NaOH.

-

Dilute the final solution with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Degradation:

-

To another portion of the stock solution, add an equal volume of 1N NaOH.

-

Heat the mixture at 80°C for a specified period (e.g., 2 hours).

-

Cool the solution and neutralize with an appropriate amount of 1N HCl.

-

Dilute the final solution with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H2O2).

-

Keep the solution at room temperature or heat gently for a defined period.

-

Dilute the resulting solution with the mobile phase for analysis. This compound is expected to be a major product under these conditions.

-

-

Thermal and Photolytic Degradation:

-

Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C) and/or UV/fluorescent light to assess thermal and photostability.

-

Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Use LC-MS to identify the mass of the degradation products to confirm the formation of this compound (m/z ~375.18).

Analytical Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the separation, identification, and quantification of Itopride and its metabolites, including this compound.

4.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from the parent drug and other impurities.

Typical Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio can be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Itopride and this compound show significant absorbance (e.g., 258 nm).

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 25°C).

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of this compound by determining its molecular weight and fragmentation pattern.

Ionization Technique: Electrospray Ionization (ESI) in positive mode is commonly used.

Mass Analysis:

-

Full Scan Mode: To determine the molecular weight of the eluting peaks. This compound is expected to show a protonated molecule [M+H]+ at m/z ≈ 375.

-

Tandem MS (MS/MS): To obtain structural information by fragmenting the parent ion. This can be used to confirm the identity of this compound by comparing its fragmentation pattern with that of a reference standard or by predicting fragmentation pathways.

Conclusion

This compound is the primary and inactive metabolite of the prokinetic drug Itopride. A thorough understanding of its chemical properties and the methods for its generation and analysis is crucial for researchers involved in the development and quality control of Itopride-based pharmaceuticals. While this compound itself is not pharmacologically active, its formation is a key aspect of the parent drug's metabolism and its presence can be an indicator of oxidative degradation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for further investigation in this area.

References

Itopride N-Oxide: A Comprehensive Technical Guide to the Primary Metabolite of Itopride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent with a unique dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3] This dual action enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other motility-related gastrointestinal disorders.[1][4] A thorough understanding of its metabolic fate is crucial for drug development, clinical pharmacology, and safety assessment. This technical guide provides an in-depth analysis of Itopride N-Oxide, the primary and pharmacologically inactive metabolite of Itopride.

The Metabolic Pathway of Itopride

Itopride undergoes extensive hepatic metabolism following oral administration. The principal metabolic transformation is the N-oxidation of the dimethylamino group, leading to the formation of this compound (C20H26N2O5). This reaction is almost exclusively catalyzed by the flavin-containing monooxygenase (FMO) system, particularly the FMO3 isoform.

Unlike many other prokinetic agents such as cisapride and mosapride, Itopride's metabolism does not significantly involve the cytochrome P450 (CYP) enzyme system. This characteristic is clinically significant as it minimizes the risk of drug-drug interactions with medications that are inhibitors or inducers of CYP enzymes, particularly CYP3A4. In-vivo studies have confirmed that potent CYP3A4 inhibitors like ketoconazole do not significantly affect the pharmacokinetics of Itopride.

Following a single therapeutic oral dose of Itopride, approximately 75.4% is excreted in the urine as this compound, while only about 3.7% is excreted as the unchanged drug, underscoring that N-oxidation is the major metabolic and elimination pathway.

Pharmacokinetics of Itopride and this compound

Itopride is rapidly and extensively absorbed after oral administration, with peak plasma concentrations (Cmax) achieved within 30 to 45 minutes. The bioavailability is approximately 60%, which is attributed to first-pass metabolism in the liver. The drug is about 96% bound to plasma proteins, primarily albumin. The elimination half-life of Itopride is approximately 6 hours.

Pharmacokinetic studies have shown a clear relationship between the parent drug and its primary metabolite. Genetic variations in the FMO3 gene can significantly impact the metabolism of Itopride, leading to altered plasma concentrations of both Itopride and this compound.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Itopride | This compound | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 0.75 hours | Not consistently reported, but follows parent drug absorption | |

| Cmax (Peak Plasma Concentration) after 50 mg dose | ~0.28 µg/mL (280 ng/mL) | Dependent on FMO3 genotype | |

| Elimination Half-life (t½) | ~6 hours | Not consistently reported | |

| Urinary Excretion (% of dose) | 3.7% | 75.4% | |

| Primary Metabolizing Enzyme | FMO3 | - |

Note: Pharmacokinetic values can vary between individuals and studies.

Itopride's Mechanism of Action: Signaling Pathways

The therapeutic effects of Itopride are mediated through two distinct signaling pathways that synergistically increase acetylcholine (ACh) concentration in the gastrointestinal tract.

-

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract by binding to D2 receptors on presynaptic cholinergic neurons, which suppresses the release of ACh. Itopride competitively blocks these D2 receptors, thereby removing this inhibitory effect and promoting the release of acetylcholine.

-

Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine in the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction, further enhancing gastrointestinal smooth muscle contractility.

Experimental Protocols

Protocol 1: In-Vitro Metabolism of Itopride using Human Liver Microsomes

This protocol is designed to identify the primary enzymes responsible for Itopride metabolism.

-

Objective: To determine the contribution of FMO and CYP3A4 enzymes to the metabolism of Itopride in vitro.

-

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Itopride Hydrochloride

-

NADPH regenerating system

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

FMO Inhibitor: Methimazole

-

CYP3A4 Inhibitor: Ketoconazole

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

-

-

Methodology:

-

Incubation Setup: Prepare reaction tubes on ice. For each condition (Control, +Methimazole, +Ketoconazole), combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and either the specific inhibitor or a vehicle control. Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Substrate Addition: Add Itopride to each tube to achieve a final concentration (e.g., 1-10 µM).

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 10, 20, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method to quantify the remaining Itopride and the formation of this compound.

-

-

Data Analysis: Calculate the rate of Itopride metabolism for each condition. Compare the rates in the presence of inhibitors to the control to determine the percent inhibition and thereby identify the responsible enzyme pathway.

Protocol 2: In-Vivo Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical design for assessing the pharmacokinetics of Itopride and this compound in humans.

-

Objective: To determine the pharmacokinetic profile and bioequivalence of an Itopride formulation.

-

Study Design: Open-label, single-dose, randomized, two-sequence, crossover design with a washout period (e.g., one week).

-

Subjects: Healthy adult volunteers.

-

Methodology:

-

Drug Administration: Administer a single oral dose of the Itopride formulation (e.g., 50 mg tablet) to fasting subjects.

-

Blood Sampling: Collect venous blood samples into heparinized tubes at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples frozen at -20°C or lower until analysis.

-

Bioanalytical Method: Determine the plasma concentrations of Itopride and this compound using a validated HPLC method with fluorescence detection or, more commonly, an LC-MS/MS method. The method must be validated for linearity, accuracy, precision, and specificity.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data for both Itopride and this compound.

-

Key parameters include Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½).

-

Analytical Methods for Quantification

The quantification of Itopride and this compound in biological matrices and pharmaceutical formulations relies on robust analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is a common method. For bioanalysis, a reversed-phase C8 or C18 column is typically used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and specificity. It allows for the simultaneous quantification of Itopride and its metabolites, including this compound, at very low concentrations in complex biological fluids like plasma. This compound serves as a critical reference standard for the development and validation of these analytical methods.

Table 2: Example of In-Vitro Metabolism Inhibition Data

| Drug | Condition | Primary Metabolic Enzyme | AUC (ng·h/mL) Change | Cmax (ng/mL) Change | Reference |

| Itopride | + Ketoconazole (CYP3A4 Inhibitor) | FMO3 | +13.3% (Not Significant) | +6.4% (Not Significant) | |

| Cisapride | + Ketoconazole (CYP3A4 Inhibitor) | CYP3A4 | +1036% (Significant) | +598% (Significant) | |

| Mosapride | + Ketoconazole (CYP3A4 Inhibitor) | CYP3A4 | +398% (Significant) | +105% (Significant) |

This table demonstrates that unlike CYP3A4-metabolized drugs (Cisapride, Mosapride), Itopride's pharmacokinetics are not significantly altered by a potent CYP3A4 inhibitor, confirming its reliance on a different metabolic pathway.

Conclusion

This compound is the principal, inactive metabolite of the prokinetic agent Itopride. Its formation is mediated primarily by the FMO3 enzyme in the liver, a pathway distinct from the cytochrome P450 system that metabolizes many other drugs. This metabolic profile confers a significant clinical advantage to Itopride by reducing the likelihood of drug-drug interactions. The detailed experimental protocols and compiled pharmacokinetic data presented in this guide offer a comprehensive technical resource for researchers and professionals in drug development, facilitating further investigation and a deeper understanding of Itopride's pharmacology and clinical application.

References

Formation of Itopride N-Oxide: A Technical Guide to Oxidative Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of Itopride N-Oxide, a primary metabolite and significant degradation product of the prokinetic agent Itopride. Understanding the pathways leading to the formation of this N-oxide is crucial for impurity profiling, stability studies, and ensuring the safety and efficacy of Itopride-based pharmaceutical formulations. This document provides a comprehensive overview of the oxidative degradation of Itopride, detailing both enzymatic and non-enzymatic pathways, experimental protocols for forced degradation studies, and analytical methodologies for quantification.

Introduction to Itopride and its N-Oxide Derivative

Itopride is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its chemical structure, N-[p-(2-(dimethylamino)ethoxy)-benzyl] veratramide hydrochloride, contains functional groups susceptible to degradation, particularly through oxidation.[2] The primary product of this oxidative process is this compound (C20H26N2O5), formed by the N-oxidation of the tertiary amine N-dimethyl group of the parent molecule.[3] this compound is not only a key metabolite in the phase I metabolism of Itopride but also a significant impurity that can arise during manufacturing and storage under oxidative stress conditions.[3][4]

Pathways of this compound Formation

The formation of this compound can occur through two primary routes: enzymatic metabolism within the body and non-enzymatic chemical degradation under oxidative conditions.

Enzymatic Formation (Metabolism)

In vivo, Itopride is primarily metabolized in the liver to this compound. This biotransformation is catalyzed by the Flavin-Containing Monooxygenase (FMO) system, with the FMO3 isoform being the key enzyme responsible for the N-oxygenation of Itopride in adult humans. This metabolic process increases the polarity of the compound, facilitating its excretion from the body. Genetic polymorphisms in the FMO3 gene can lead to variations in the rate of Itopride metabolism, affecting the plasma concentrations of the parent drug and its N-oxide metabolite.

dot

References

In vitro metabolism of Itopride to Itopride N-Oxide

An In-Depth Technical Guide to the In Vitro Metabolism of Itopride to Itopride N-Oxide

Executive Summary

Itopride, a prokinetic agent used for the symptomatic treatment of various gastrointestinal motility disorders, undergoes extensive metabolism primarily in the liver[1][2]. Unlike many other prokinetic agents, Itopride's metabolic pathway is not significantly mediated by the Cytochrome P450 (CYP) enzyme system[3][4]. Instead, its major metabolic route is the N-oxidation of its dimethylamino group to form the inactive metabolite, this compound[5]. This conversion is catalyzed almost exclusively by the Flavin-containing Monooxygenase 3 (FMO3) enzyme. This technical guide provides a comprehensive overview of the in vitro metabolism of Itopride, detailing the enzymatic pathways, experimental protocols for characterization, and relevant quantitative data for researchers, scientists, and drug development professionals.

Core Metabolic Pathway: N-Oxidation

The biotransformation of Itopride is dominated by a single pathway: N-oxygenation. This reaction converts the active Itopride molecule into its major, inactive metabolite, this compound.

Primary Enzyme: Flavin-Containing Monooxygenase 3 (FMO3)

In vitro studies using human liver microsomes have definitively identified the Flavin-containing Monooxygenase (FMO) system as the primary catalyst for Itopride's N-oxidation. Specifically, the FMO3 isoform, which is highly expressed in the adult human liver, is the key enzyme responsible for this metabolic conversion. The involvement of FMO is confirmed by several key in vitro findings:

-

Inhibition: The reaction is inhibited by FMO-specific inhibitors such as methimazole and thiourea.

-

Heat Inactivation: The enzymatic activity is susceptible to heat inactivation, a characteristic feature of FMOs.

-

NADPH Protection: The presence of NADPH protects the enzyme from heat inactivation.

Lack of Cytochrome P450 Involvement

A critical aspect of Itopride's metabolism is the negligible role of the Cytochrome P450 (CYP) enzyme system. This distinguishes Itopride from other prokinetics like cisapride and mosapride, which are known substrates of CYP3A4. In vitro experiments demonstrate that potent CYP3A4 inhibitors, such as ketoconazole, cimetidine, and erythromycin, do not significantly inhibit the metabolism of Itopride. Furthermore, Itopride itself does not inhibit major CYP-mediated reactions, suggesting a low potential for pharmacokinetic drug-drug interactions with concomitantly administered drugs that are substrates for CYP enzymes.

Quantitative Data Summary

The lack of CYP3A4 involvement in Itopride's metabolism is strongly supported by comparative pharmacokinetic data. The following table summarizes results from a preclinical in vivo study in rats, which corroborates the in vitro findings by showing that a potent CYP3A4 inhibitor (ketoconazole) has no significant effect on Itopride's pharmacokinetics, while dramatically altering those of CYP3A4 substrates cisapride and mosapride.

Table 1: Effect of Ketoconazole (CYP3A4 Inhibitor) on Prokinetic Agent Pharmacokinetics in Rats

| Drug | Parameter | Control (Without Ketoconazole) | With Ketoconazole Pretreatment | % Change | Primary Metabolic Enzyme |

|---|---|---|---|---|---|

| Itopride | AUC (ng·h/mL) | 1045.2 ± 182.5 | 1184.2 ± 204.6 | +13.3% (Not Significant) | FMO3 |

| Cmax (ng/mL) | 480.1 ± 111.4 | 510.9 ± 114.9 | +6.4% (Not Significant) | ||

| Cisapride | AUC (ng·h/mL) | 11.8 ± 1.6 | 134.1 ± 20.3 | +1036% (Significant) | CYP3A4 |

| Cmax (ng/mL) | 6.1 ± 1.1 | 42.6 ± 7.2 | +598% (Significant) | ||

| Mosapride | AUC (ng·h/mL) | 20.1 ± 2.9 | 100.2 ± 19.8 | +398% (Significant) | CYP3A4 |

| Cmax (ng/mL) | 14.1 ± 2.3 | 28.9 ± 5.6 | +105% (Significant) |

Data presented as mean ± S.D. AUC: Area Under the Curve; Cmax: Maximum Concentration. Data sourced from a key preclinical study cited in BenchChem's technical support center.

Experimental Protocols

Characterizing the in vitro metabolic pathway of Itopride can be achieved using pooled Human Liver Microsomes (HLM), a standard model for such studies.

Protocol: In Vitro Metabolism of Itopride using Human Liver Microsomes

Objective: To identify the primary enzyme(s) responsible for Itopride metabolism by incubating the drug with HLM in the presence and absence of specific enzyme inhibitors.

Materials:

-

Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

-

Itopride Hydrochloride

-

NADPH regenerating system (e.g., Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate; Solution B: 0.4 U/µL glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

CYP3A4 Inhibitor: Ketoconazole (e.g., 1 mM stock)

-

FMO Inhibitor: Methimazole (e.g., 100 mM stock)

-

Reaction Termination Solution: Acetonitrile (ACN) containing a suitable internal standard (e.g., Verapamil)

-

LC-MS/MS system for analysis

Procedure:

-

Reagent Preparation:

-

Thaw HLM on ice.

-

Prepare stock solutions of Itopride and inhibitors in an appropriate solvent (e.g., DMSO, Methanol). Ensure the final solvent concentration in the incubation is low (<1%) to avoid enzyme inhibition.

-

-

Incubation Setup (Performed on ice):

-

Prepare reaction tubes for each condition (e.g., Control, +Ketoconazole, +Methimazole).

-

To each tube, add the following in order:

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Human Liver Microsomes (to a final concentration of 0.5 mg/mL)

-

Inhibitor (e.g., Ketoconazole to 1 µM final concentration) or vehicle (for control).

-

-

Pre-incubate the HLM and inhibitor mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

-

Add Itopride to the mixture (to a final concentration of 1-10 µM).

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

-

Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding a volume of ice-cold Acetonitrile (containing the internal standard).

-

Vortex the tubes vigorously to precipitate the microsomal protein.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

-

Sample Analysis:

-

Carefully transfer the supernatant to HPLC vials.

-

Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of Itopride and the formation of this compound.

-

-

Data Analysis:

-

Plot the concentration of Itopride remaining versus time for each condition.

-

Calculate the rate of metabolism (e.g., by determining the slope of the initial linear phase).

-

Compare the rate of metabolism in the presence of inhibitors to the control to determine the percent inhibition and thereby identify the responsible enzyme pathway.

-

Conclusion

The in vitro metabolism of Itopride is characterized by a straightforward and predictable pathway, primarily involving N-oxidation to its inactive metabolite, this compound. This reaction is almost exclusively catalyzed by the FMO3 enzyme. The lack of significant involvement from the Cytochrome P450 system is a key feature of Itopride's metabolic profile, giving it a low potential for clinically relevant drug-drug interactions compared to other prokinetic agents. The experimental protocols outlined in this guide provide a robust framework for researchers to verify these metabolic characteristics in a laboratory setting.

References

- 1. Itopride - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. The involvement of flavin-containing monooxygenase but not CYP3A4 in metabolism of itopride hydrochloride, a gastroprokinetic agent: comparison with cisapride and mosapride citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jkscience.org [jkscience.org]

The Central Role of Flavin-Containing Monooxygenase 3 in the N-Oxidation of Itopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a gastroprokinetic agent utilized in the symptomatic treatment of various gastrointestinal disorders, including functional dyspepsia. Its mechanism of action involves both dopamine D2 receptor antagonism and acetylcholinesterase inhibition, which synergistically enhance gastrointestinal motility. A key feature of itopride that distinguishes it from other prokinetic agents, such as cisapride and mosapride, is its primary metabolic pathway. Itopride is predominantly metabolized via N-oxidation, a reaction catalyzed by the flavin-containing monooxygenase (FMO) system, with FMO3 being the principal enzyme in the adult human liver. This reliance on FMO-mediated metabolism, rather than the cytochrome P450 (CYP) enzyme system, suggests a lower propensity for clinically significant drug-drug interactions. This technical guide provides an in-depth exploration of the role of FMO in itopride N-oxidation, summarizing key quantitative data, detailing experimental protocols, and visualizing the core concepts.

FMO-Mediated N-Oxidation of Itopride: The Core Pathway

The conversion of itopride to its primary, inactive metabolite, itopride N-oxide, is almost exclusively carried out by FMOs. The catalytic cycle of FMOs is distinct from that of CYPs; FMOs do not require a separate reductase to receive electrons from NADPH. While five functional FMO isoforms have been identified in humans, FMO3 is the most abundant in the adult liver and is considered the key enzyme responsible for itopride's N-oxygenation. FMO1, predominantly expressed in the kidney and fetal liver, has also been shown to metabolize itopride.

The N-oxidation of itopride by FMO is a critical detoxification step, as the resulting N-oxide metabolite is pharmacologically inactive and readily excreted. The efficiency of this metabolic process can be influenced by several factors, most notably genetic polymorphisms in the FMO3 gene, which can lead to significant inter-individual variability in itopride pharmacokinetics.

Quantitative Data on Itopride N-Oxidation

The following tables summarize the key quantitative findings from in vivo studies that highlight the significance of FMO3 in itopride metabolism.

Table 1: Impact of FMO3 Genotype on the Pharmacokinetics of Itopride and this compound in Chinese Healthy Volunteers [1]

| Pharmacokinetic Parameter | FMO3 Genotype: HHDD (n=6) | FMO3 Genotype: hhdd (n=6) | % Change in hhdd vs. HHDD | P-value |

| Itopride | ||||

| AUC (Area Under the Curve) | Data not explicitly provided | Data not explicitly provided | +127.82 ± 41.99% | < 0.001 |

| CL/F (Apparent Oral Clearance) | 80.20 ± 15.34 L/h | 36.60 ± 7.06 L/h | -54.36% | < 0.001 |

| This compound | ||||

| AUC (Area Under the Curve) | Data not explicitly provided | Data not explicitly provided | -30.30 ± 25.70% | < 0.05 |

Note: The hhdd genotype represents individuals with reduced FMO3 activity.

Table 2: In Vivo Drug Interaction between Itopride and Trimethylamine (an FMO3 Substrate) in Humanized-Liver Mice [2]

| Treatment Group | Itopride AUC (Area Under the Curve) | This compound AUC (Area Under the Curve) |

| Itopride alone | Baseline | Baseline |

| Itopride + Trimethylamine (100 mg/kg) | 1.6-fold increase | Decreased to 60% of baseline |

Note: These findings suggest competitive inhibition at the FMO3 enzyme, leading to altered pharmacokinetics of itopride.

Enzyme Kinetics:

As of the latest available literature, specific Michaelis-Menten constants (Km and Vmax) for itopride N-oxidation catalyzed by human FMO3 have not been explicitly reported. However, one study on FMO3 polymorphisms notes that for some substrates, even with a high Km, FMO3-catalyzed metabolism can be the predominant pathway.[3] Another study provides metabolic clearance values for itopride in human liver microsomes, which were found to be two- to four-fold higher at pH 8.4 compared to pH 7.4, a characteristic of FMO3-mediated reactions.[2]

Experimental Protocols

In Vitro Metabolism of Itopride using Human Liver Microsomes

This protocol is designed to determine the relative contribution of FMO and CYP enzymes to the metabolism of itopride.

-

Objective: To identify the primary enzyme system responsible for itopride metabolism.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Itopride hydrochloride

-

NADPH regenerating system

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

CYP3A4 inhibitor (e.g., Ketoconazole)

-

FMO inhibitor (e.g., Methimazole)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Preparation: Thaw HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer. Prepare stock solutions of itopride and the inhibitors.

-

Incubation Setup: In separate reaction tubes, combine the HLM suspension with either the FMO inhibitor (methimazole), the CYP3A4 inhibitor (ketoconazole), or a vehicle control. Pre-incubate the mixtures for 5-10 minutes at 37°C.

-

Reaction Initiation: Add itopride to each tube to initiate the reaction, followed by the addition of the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Vortex the tubes and centrifuge to pellet the microsomal protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the concentrations of itopride and this compound using a validated LC-MS/MS method.

-

-

Data Analysis: Compare the rate of itopride metabolism and this compound formation in the presence of the inhibitors to the control. Significant inhibition by methimazole would indicate a primary role for FMOs.

Quantification of Itopride and this compound in Human Plasma by HPLC-MS/MS

This protocol outlines the general procedure for the analysis of clinical or pre-clinical samples.

-

Objective: To accurately measure the concentrations of itopride and its N-oxide metabolite in plasma.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Procedure:

-

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Alternatively, a liquid-liquid extraction can be performed using an appropriate organic solvent.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a mobile phase gradient (e.g., a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate or formic acid) to achieve separation of itopride, this compound, and the internal standard.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for itopride, this compound, and the internal standard for enhanced selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of itopride and this compound in the plasma samples by interpolating their peak area ratios (relative to the internal standard) on the calibration curve.

-

-

Visualizations

Caption: Metabolic Pathway of Itopride N-Oxidation.

Caption: In Vitro FMO Contribution Workflow.

Caption: Impact of FMO3 Polymorphism on Itopride Pharmacokinetics.

Conclusion

The N-oxidation of itopride is a classic example of the significant role that flavin-containing monooxygenases, particularly FMO3, play in drug metabolism. The primary reliance of itopride on this metabolic pathway, as opposed to the more commonly implicated cytochrome P450 system, has important implications for its drug interaction profile. Understanding the influence of FMO3 genetic polymorphisms on itopride pharmacokinetics is crucial for personalized medicine approaches. The experimental protocols detailed herein provide a framework for the continued investigation of FMO-mediated metabolism of xenobiotics. Further research to elucidate the specific kinetic parameters of itopride N-oxidation by FMO3 would provide a more complete picture of this important metabolic process.

References

Physicochemical Properties of Itopride N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Itopride N-Oxide, a primary metabolite of the prokinetic agent Itopride. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical parameters of this compound are summarized in the tables below. These values are critical for understanding the compound's behavior in biological and chemical systems, informing formulation development, and establishing analytical methods.

Table 1: Chemical Identity and Molecular Properties

| Parameter | Value | Source |

| IUPAC Name | 2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide | PubChem |

| Synonyms | Itopride Impurity 13, Itopride Metabolite | PubChem |

| CAS Number | 141996-98-7 | ChemicalBook[1] |

| Chemical Formula | C₂₀H₂₆N₂O₅ | ChemicalBook[1] |

| Molecular Weight | 374.43 g/mol | ChemicalBook[1] |

| Chemical Structure |  | PubChem |

Table 2: Physicochemical Parameters

| Parameter | Value | Source |

| Melting Point | 162-165 °C | ChemicalBook |

| Solubility | DMSO: ~25 mg/mL (~66.77 mM; with ultrasonication) Methanol: Soluble Chloroform: Slightly Soluble Water: Slightly Soluble | Invivochem[2], ChemicalBook[3] |

| pKa (Predicted) | 13.93 ± 0.46 (Strongest Acidic) | ChemicalBook |

| logP (Predicted) | 3.183 | Invivochem |

Metabolic Pathway of Itopride

Itopride is primarily metabolized in the liver to its main metabolite, this compound. This biotransformation is catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme system. Unlike many other drugs, the cytochrome P450 (CYP) enzyme system does not play a significant role in the metabolism of Itopride.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of this compound is finely pulverized and dried in a vacuum desiccator over a suitable desiccant for 24 hours. The dried powder is then packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus Setup: The melting point apparatus is calibrated using appropriate reference standards.

-

Measurement: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1 °C per minute, approaching the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.

Solubility Determination

The solubility of this compound can be determined using the equilibrium shake-flask method, which measures thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Protocol:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value is determined from the inflection point of the titration curve.

logP Determination

The partition coefficient (logP) of this compound, a measure of its lipophilicity, can be determined using the shake-flask method with n-octanol and water.

Protocol:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

References

Itopride N-Oxide (CAS 141996-98-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itopride N-Oxide (CAS: 141996-98-7) is the primary and pharmacologically inactive metabolite of Itopride, a prokinetic agent used in the treatment of various gastrointestinal motility disorders.[1][2][3] This document provides a detailed technical overview of this compound, encompassing its chemical properties, metabolic formation, and analytical characterization. It is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development, offering insights into its role in drug metabolism, impurity profiling, and stability studies. The information presented is compiled from peer-reviewed literature and technical data sheets, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is an essential reference standard for the development and validation of analytical methods, impurity profiling, and stability testing of Itopride-based pharmaceutical products.[2][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141996-98-7 | |

| Molecular Formula | C₂₀H₂₆N₂O₅ | |

| Molecular Weight | 374.43 g/mol | |

| Monoisotopic Mass | 374.184 g/mol | |

| IUPAC Name | 2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide | |

| Synonyms | N-[[4-[2-(Dimethyloxidoamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide; Itopride Impurity B |

Metabolism and Pharmacokinetics

Metabolic Pathway

Itopride is extensively metabolized in the liver, with the primary pathway being N-oxidation of the dimethylamino group to form this compound. This reaction is catalyzed by the Flavin-containing monooxygenase (FMO) enzyme system, specifically the FMO3 isoform in the adult human liver. Unlike many other prokinetic agents, the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, does not play a significant role in the metabolism of Itopride. This minimizes the risk of drug-drug interactions with CYP3A4 inhibitors.

The metabolic conversion of Itopride to its N-oxide metabolite is the major route of elimination. Following oral administration of Itopride, a significant portion is excreted in the urine as this compound.

Pharmacokinetic Data

The pharmacokinetics of Itopride and the formation of this compound can be influenced by genetic polymorphisms in the FMO3 gene. Individuals with certain FMO3 genotypes may exhibit a slower metabolic conversion of Itopride, leading to higher plasma concentrations of the parent drug and lower concentrations of the N-oxide metabolite.

| Parameter | Description | Value | Reference |

| Parent Drug | Itopride | ||

| Tmax | Time to reach peak plasma concentration | ~35 minutes | |

| t₁/₂ | Elimination half-life | ~6 hours | |

| Metabolite | This compound | ||

| Urinary Excretion | Percentage of oral Itopride dose excreted as N-oxide | 75.4% |

Synthesis and Formation

While this compound is primarily a metabolite, its chemical synthesis is crucial for its use as a reference standard. Detailed synthetic procedures for this compound are not extensively published; however, it is generally prepared by the controlled oxidation of Itopride.

The synthesis of the parent compound, Itopride, typically involves the reaction of 4-[2-(dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride. Various synthetic routes for the benzylamine intermediate have been described, often starting from 4-hydroxybenzaldehyde.

Analytical Methodologies

The identification and quantification of this compound are critical for pharmacokinetic studies, stability testing, and quality control of Itopride formulations. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is widely used for the separation of Itopride from its metabolites and degradation products, including this compound. Stability-indicating HPLC methods are essential for assessing the degradation of Itopride under various stress conditions.

Experimental Protocol: Stability-Indicating HPLC Method

-

Objective: To separate Itopride from its degradation products, including this compound.

-

Instrumentation: A standard HPLC system equipped with a PDA detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v). Isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Sample Preparation:

-

Prepare a stock solution of Itopride in a suitable solvent (e.g., methanol).

-

Subject the stock solution to forced degradation conditions (e.g., acid, base, oxidation, heat, photolysis) as per ICH guidelines.

-

Neutralize the stressed samples if necessary.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Inject the samples into the HPLC system.

-

-

Data Analysis:

-

Identify the peaks corresponding to Itopride and this compound by comparing their retention times with those of reference standards.

-

Assess the peak purity using the PDA detector.

-

Quantify the amount of Itopride and its degradation products.

-

Mass Spectrometry (MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound. In positive ionization mode, this compound typically forms a protonated molecule [M+H]⁺.

| Compound | Monoisotopic Mass | Expected [M+H]⁺ |

| Itopride | 358.189 Da | ~359.196 |

| This compound | 374.184 Da | ~375.191 |

Pharmacological Activity and Toxicology

This compound is considered an inactive metabolite of Itopride. The prokinetic effects of Itopride are attributed to its dual mechanism of action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.

Toxicological data specifically for this compound is limited. However, a material safety data sheet for this compound indicates a low order of acute toxicity (LD50/LC50 >10,000 mg/kg) and no reported carcinogenicity, teratogenicity, or reproductive effects. The product is intended for research and development use only.

Conclusion

This compound is a key molecule in the study of the prokinetic drug Itopride. A thorough understanding of its formation, properties, and analytical determination is essential for drug development professionals. Its primary role as an inactive metabolite makes it a critical component in pharmacokinetic and safety assessments of Itopride. The use of this compound as a reference standard is indispensable for ensuring the quality, safety, and efficacy of Itopride-containing pharmaceutical products.

References

The Degradation Pathway of Itopride to N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathway of Itopride, with a specific focus on the formation of its major metabolite and degradation product, Itopride N-Oxide. This document outlines the conditions under which Itopride degrades, summarizes quantitative data from forced degradation studies, presents detailed experimental protocols, and visualizes the degradation pathways and experimental workflows.

Introduction to Itopride and its Stability

Itopride hydrochloride, chemically known as N-[p-(2-(dimethylamino)ethoxy)-benzyl] veratramide hydrochloride, is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Its molecular structure contains benzamide, amide, and ether linkages, making it susceptible to degradation under various stress conditions, particularly hydrolysis and oxidation.[1][2][3] Understanding the degradation profile of Itopride is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Forced degradation studies are therefore essential to elucidate the intrinsic stability of the drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.

This compound is a primary metabolite and a known oxidative degradation product of Itopride. In the body, the N-oxidation of the tertiary amine N-dimethyl group of Itopride is primarily catalyzed by the Flavin-Containing Monooxygenase (FMO) system, with the FMO3 isoform in the adult human liver being the key enzyme. This metabolic process renders the compound more polar, facilitating its excretion. Forced degradation studies have also identified this compound as a product of oxidative stress.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are conducted to determine the intrinsic stability of a drug substance by subjecting it to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from these studies on Itopride.

Table 1: Summary of Forced Degradation Conditions and Percentage Degradation of Itopride

| Stress Condition | Reagent/Parameters | Duration & Temperature | Percentage Degradation | Number of Degradants | Reference |

| Acid Hydrolysis | 1.0 N HCl | 4 hours at 80°C | ~15-20% | 3 | |

| Alkaline Hydrolysis | 1.0 N NaOH | 4 hours at 80°C | ~10-15% | 2 | |

| Neutral Hydrolysis | Water | 12 hours at 80°C | Not specified | Not specified | |

| Oxidative Degradation | 15% H₂O₂ | 4 hours at 70°C | ~10-20% | 1 (Major) | |

| Dry Heat | - | 168 hours at 100°C | Stable | 0 | |

| Wet Heat | - | 168 hours at 100°C | Stable | 0 | |

| Photolytic (Fluorescent) | 1.2 million lux hours | - | Stable | 0 | |

| Photolytic (UV) | 200 Wh/m² | - | Stable | 0 |

Table 2: Identified Degradation Products of Itopride

| Degradation Product (DP) | Formation Condition | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound (DP-VIII) | Oxidative | C₂₀H₂₆N₂O₅ | 374.43 | |

| DP-IV | Acidic and Alkaline Hydrolysis | Not specified | Not specified | |

| DP-V | Acidic and Alkaline Hydrolysis | Not specified | Not specified | |

| DP-VI | Acidic and Alkaline Hydrolysis | Not specified | Not specified | |

| DP-II | Not specified | Not specified | Not specified | |

| DP-VII | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the forced degradation and analysis of Itopride.

Preparation of Stock and Stress Samples

A stock solution of Itopride hydrochloride is typically prepared at a concentration of 1 mg/mL in a suitable solvent like methanol or water.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 N HCl. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N NaOH and dilute with the mobile phase for analysis.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N HCl and dilute with the mobile phase for analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 15% hydrogen peroxide (H₂O₂). Keep the solution at 70°C for 4 hours in the dark to prevent photo-oxidation. After cooling, dilute with the mobile phase for analysis.

-

Thermal Degradation (Dry Heat): Expose the solid drug powder to 100°C in a hot air oven for up to 168 hours. After the specified time, dissolve the powder in the mobile phase to the target concentration for analysis.

-

Thermal Degradation (Wet Heat): Expose the solid drug substance to 100°C with humidity for 168 hours.

-

Photolytic Degradation: Expose the solid drug powder to light providing 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. After exposure, dissolve the powder in the mobile phase for analysis.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate Itopride from its degradation products.

-

Chromatographic System:

-

Column: Kromasil C18 (250×4.6 mm, 5μm) or equivalent.

-

Mobile Phase: A mixture of methanol and water in a 55:45 (v/v) ratio is commonly used.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 215 nm.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (for identification):

-

Liquid chromatography coupled with mass spectrometry (LC-MS) is used to identify the degradation products. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the structural elucidation of metabolites like this compound.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the degradation pathway of Itopride and the experimental workflow for its analysis.

Caption: Proposed degradation pathways of Itopride under stress conditions.

References

Methodological & Application

Application Note: Utilization of Itopride N-Oxide as a Reference Standard in the HPLC Analysis of Itopride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent that enhances gastrointestinal motility. During its metabolism and under certain stress conditions, Itopride can form various related substances, with Itopride N-Oxide being a primary metabolite and a significant degradation product.[1] The quantitative analysis of Itopride in pharmaceutical formulations and biological matrices requires a robust analytical method that can distinguish the active pharmaceutical ingredient (API) from its related substances. This compound serves as a critical reference standard in the development, validation, and routine application of High-Performance Liquid Chromatography (HPLC) methods for the quality control and stability testing of Itopride.[1]

This application note provides a detailed protocol for the use of this compound as a reference standard in a stability-indicating HPLC-UV method for the analysis of Itopride. The method is designed to be specific, accurate, and precise for the simultaneous determination of Itopride and the quantification of this compound.

Materials and Reagents

-

Itopride Hydrochloride Reference Standard (≥99% purity)

-

This compound Reference Standard (≥98% purity)[2]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (for pH adjustment)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm nylon membrane filters

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended for the separation of Itopride and this compound:

| Parameter | Condition |

| HPLC Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 10mM Phosphate Buffer (pH 3.0, adjusted with triethylamine) in a 50:50 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

4.1 Mobile Phase Preparation To prepare 1 L of the mobile phase, dissolve 1.36 g of potassium dihydrogen phosphate in 500 mL of deionized water. Adjust the pH to 3.0 with triethylamine. Add 500 mL of acetonitrile and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4.2 Standard Stock Solution Preparation

-

Itopride Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Itopride Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4.3 Preparation of Calibration Standards and Quality Control Samples Prepare a series of calibration standards by serially diluting the Itopride and this compound stock solutions with the mobile phase to achieve the desired concentration range. A typical range for Itopride is 2-10 µg/mL, while for this compound, a lower range may be appropriate for impurity profiling. Quality control (QC) samples should be prepared at low, medium, and high concentrations within the calibration range.

Experimental Protocols

5.1 System Suitability Before initiating the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the system suitability solution (a mixture of Itopride and this compound) five times. The acceptance criteria are typically:

-

Tailing factor: Not more than 2.0 for both peaks.

-

Theoretical plates: Not less than 2000 for both peaks.

-

Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

5.2 Analytical Procedure

-

Filter all sample solutions through a 0.45 µm nylon filter before injection.

-

Inject 20 µL of each standard and sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak areas for Itopride and this compound.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Determine the concentration of Itopride and this compound in the samples by interpolating their peak areas from the respective calibration curves.

Data Summary

The following table summarizes the representative quantitative data for the HPLC analysis of Itopride and this compound.

| Parameter | Itopride | This compound (Degradation Product) |

| Retention Time (min) | ~2.7 | ~4.3 |

| Linearity Range (µg/mL) | 2 - 10 | 0.1 - 2.0 (Representative) |

| Correlation Coefficient (r²) | >0.999 | >0.99 (Representative) |

| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.02 µg/mL (Representative) |

| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.06 µg/mL (Representative) |

Note: The quantitative data for this compound are representative values based on its behavior as a degradation product in forced degradation studies and may vary depending on the specific analytical conditions and reference standard purity. The data for Itopride is based on published validation studies.

Visualizations

Caption: Experimental workflow for HPLC analysis.

Caption: Formation of this compound.

References

High-performance liquid chromatography (HPLC) method for Itopride N-Oxide

An Application Note and Protocol for the Quantification of Itopride N-Oxide using High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantitative analysis of this compound, a primary metabolite and known oxidative degradation product of the prokinetic drug Itopride.[1]

Application Note

Introduction

This compound (C₂₀H₂₆N₂O₅, MW: 374.43 g/mol ) is a significant compound in pharmaceutical research and development, primarily serving as a certified reference standard for analytical method development and validation.[1] Its quantification is crucial for impurity profiling, stability studies, and understanding the degradation pathways of Itopride.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Itopride and its related compounds, including this compound.[1] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the precise quantification of this compound.

Chromatographic Conditions

A stability-indicating RP-HPLC method is essential for effectively separating Itopride from its degradation products. The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Recommended Condition |

| Chromatographic Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol:Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Method Validation

The analytical method should be validated according to standard guidelines to assess linearity, accuracy, precision, selectivity, recovery, and stability.

| Validation Parameter | Specification |

| Linearity | Correlation coefficient (r²) > 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | Not more than 2.0% |

| Robustness | Insensitive to minor changes in flow rate (±10%), mobile phase composition (±2%), and detection wavelength (±5 nm) |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a mixture of HPLC grade methanol and water in a 55:45 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by ultrasonication before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation (for drug substance): Accurately weigh a suitable amount of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

-

Record the chromatograms and measure the peak area responses.

3. Data Analysis

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis of this compound

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

References

Application Note: Sensitive Quantification of Itopride N-Oxide using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Itopride N-Oxide, the primary metabolite of the prokinetic agent Itopride, in biological matrices. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection. This method is ideal for applications in pharmacokinetic studies, drug metabolism research, and impurity profiling in drug development.

Introduction

Itopride is a gastroprokinetic agent that exerts its effects through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1][2][3] The primary metabolite of Itopride is this compound, formed in the liver primarily by flavin-containing monooxygenases.[4][5] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and metabolism of Itopride. This document provides a detailed protocol for the sensitive analysis of this compound by LC-MS/MS.

Signaling Pathway of Itopride's Dual Mechanism of Action

Itopride enhances gastrointestinal motility by increasing acetylcholine levels through two synergistic pathways:

-

Dopamine D2 Receptor Antagonism: Itopride blocks presynaptic dopamine D2 receptors on cholinergic neurons in the myenteric plexus. This action removes the inhibitory effect of dopamine on acetylcholine (ACh) release, thereby increasing ACh availability in the synaptic cleft.

-

Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition leads to a prolonged presence and increased concentration of ACh at the neuromuscular junction.

The elevated acetylcholine levels stimulate M3 muscarinic receptors on gastric smooth muscle cells, leading to increased intracellular calcium and enhanced gastric motility.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of this compound from plasma samples.

Materials and Methods

Reagents and Chemicals

-

This compound reference standard

-

Itopride reference standard

-

Internal Standard (IS), e.g., Sulpiride

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (AR grade)

-

Ammonium acetate (AR grade)

-

Butyl acetate or Ethyl acetate (AR grade)

-

Blank human plasma

Instrumentation

-

A sensitive and robust LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Stock Solutions: Prepare stock solutions of this compound, Itopride, and the internal standard (e.g., 1 mg/mL) in methanol.

-

Working Solutions: Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (1:1 v/v) to create calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Add 1 mL of butyl acetate or ethyl acetate.

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.

Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | YMC C18 (50 x 2.1 mm, 3 µm) | Phenomenex Luna C18 (150 x 2.0 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 1 mM Ammonium Acetate (pH 4.0)B: Methanol |

| Gradient/Isocratic | Gradient | Isocratic (20:80, v/v) |

| Flow Rate | 0.4 mL/min | 0.2 mL/min |

| Column Temperature | 40°C | 40°C |

| Injection Volume | 5 µL | 10 µL |

Mass Spectrometric Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | Instrument dependent |

| Source Temperature | Instrument dependent |

| MRM Transitions | See Table below |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 375.2 | [To be optimized] | The protonated molecule [M+H]⁺ has a monoisotopic mass of approximately 374.184. A likely product ion would result from the neutral loss of the N-oxide moiety or other characteristic fragmentation. |

| Itopride | 359.2 | 72.1 | Common transition for Itopride. |

| Sulpiride (IS) | 342.1 | 112.1 | Example internal standard transition. |

Note: The product ion for this compound should be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Quantitative Data Summary

The following table presents a summary of typical quantitative performance parameters for LC-MS/MS methods for Itopride, which can be used as a benchmark for the this compound method development.

| Parameter | Itopride Method 1 | Itopride Method 2 |

| Linearity Range (ng/mL) | 0.5 - 1000 | 0.336 - 688 |

| LLOQ (ng/mL) | 0.5 | 0.336 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Recovery (%) | > 85 | > 80 |

| Intra-day Precision (%RSD) | < 10 | < 5 |

| Inter-day Precision (%RSD) | < 10 | < 5 |

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple liquid-liquid extraction procedure and the high selectivity of MS/MS detection make this method well-suited for high-throughput analysis in research and drug development settings. The provided protocols and data serve as a valuable starting point for the validation and implementation of this analytical method.

References

Application Note and Protocol: A Validated Stability-Indicating RP-HPLC and LC-MS/MS Method for the Quantification of Itopride N-Oxide

Introduction